2-Fluoro-4-(methylthio)phenol
Description
2-Fluoro-4-(methylthio)phenol is a fluorinated aromatic compound featuring a phenol backbone substituted with a fluorine atom at the ortho (2nd) position and a methylthio (-SCH₃) group at the para (4th) position. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The fluorine atom enhances acidity (lowering pKa) and metabolic stability, while the methylthio group contributes to lipophilicity, influencing bioavailability and reactivity in synthesis .
Properties
CAS No. |
140220-05-9 |
|---|---|
Molecular Formula |
C7H7FOS |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
2-fluoro-4-methylsulfanylphenol |
InChI |
InChI=1S/C7H7FOS/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 |
InChI Key |
MHMAXEQZZBOSTQ-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=C(C=C1)O)F |
Canonical SMILES |
CSC1=CC(=C(C=C1)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the phenol ring critically influence physicochemical properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Property Comparison
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